molecular formula C12H12FNO2S B12237566 3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide

3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B12237566
M. Wt: 253.29 g/mol
InChI Key: NCKSLPVXVAEBJK-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methyl group, and a thiolane ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzoic acid and 2-oxothiolan-3-amine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-fluoro-4-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-oxothiolan-3-amine to form the desired benzamide. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiolane ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like acetonitrile.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the thiolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylbenzamide: Lacks the thiolane ring, making it less versatile in certain applications.

    4-methyl-N-(2-oxothiolan-3-yl)benzamide: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.

    3-fluoro-N-(2-oxothiolan-3-yl)benzamide: Lacks the methyl group, potentially altering its chemical reactivity and biological activity.

Uniqueness

3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide is unique due to the combination of the fluorine atom, methyl group, and thiolane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

IUPAC Name

3-fluoro-4-methyl-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C12H12FNO2S/c1-7-2-3-8(6-9(7)13)11(15)14-10-4-5-17-12(10)16/h2-3,6,10H,4-5H2,1H3,(H,14,15)

InChI Key

NCKSLPVXVAEBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)F

Origin of Product

United States

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